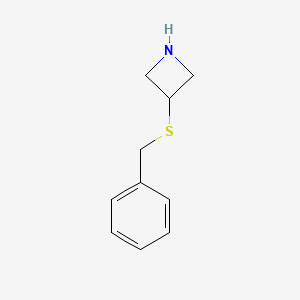

3-(Benzylsulfanyl)azetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Organic Chemistry

Azetidines are considered prized structures in medicinal chemistry and organic synthesis. rsc.orgontosight.ai Their importance stems from the unique combination of ring strain, approximately 25.4 kcal/mol, and relative stability, which makes them more manageable than the highly reactive aziridines yet more reactive than the stable pyrrolidines. rsc.org This inherent reactivity, driven by ring strain, allows for selective ring-opening reactions, providing access to a diverse array of functionalized molecules. rsc.orglongdom.org

The incorporation of the azetidine motif into drug candidates can confer several advantageous properties. It can enhance metabolic stability and improve binding interactions with biological targets. longdom.orgnih.gov Consequently, azetidine-containing compounds have found applications in a wide range of therapeutic areas, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. nih.gov The value of this scaffold is underscored by the presence of the azetidine ring in at least seven approved drugs and numerous other bioactive molecules currently in clinical trials. chemrxiv.org

Historical Context and Evolution of Azetidine Synthesis

The history of azetidine chemistry dates back over a century, with early synthetic methods often proving challenging due to the high energy of the transition states involved in forming the strained four-membered ring. jmchemsci.combham.ac.uk Traditionally, the synthesis of azetidines has been fraught with difficulties, leading to them being relatively unexplored compared to other nitrogen-containing heterocycles. nih.gov

Over the years, significant advancements have been made in the synthetic accessibility of azetidines. nih.govmagtech.com.cn Modern synthetic strategies can be broadly categorized into several approaches:

Cyclizations via C-N bond formation: This is a common strategy involving the intramolecular reaction of a nitrogen nucleophile with an electrophilic carbon. magtech.com.cnfrontiersin.org

Cyclizations via C-C bond formation: These methods construct the four-membered ring by forming a carbon-carbon bond. magtech.com.cn

[2+2] Cycloadditions: The reaction of imines with alkenes or ketenes is a powerful tool for constructing the azetidine ring. magtech.com.cnpageplace.de

Ring Contraction and Expansion: Methods involving the rearrangement of larger or smaller heterocyclic systems have also been developed. magtech.com.cnchemrxiv.org

Reduction of Azetidin-2-ones (β-lactams): The readily available β-lactams can be reduced to afford the corresponding azetidines. magtech.com.cnresearchgate.net

More recent innovations include palladium-catalyzed intramolecular C(sp3)-H amination and photochemical modifications of azetidine-2-carboxylic acids, which have expanded the scope of accessible, densely functionalized azetidines. rsc.orgchemrxiv.org

Overview of Sulfanyl-Substituted Azetidines in Chemical Research

The introduction of a sulfanyl (B85325) (thioether) group at the 3-position of the azetidine ring creates a versatile scaffold with significant potential in drug discovery and chemical synthesis. imperial.ac.ukacs.orgnih.gov These 3-sulfanyl azetidines serve as valuable building blocks, offering a handle for further functionalization and the introduction of diverse molecular fragments. imperial.ac.ukacs.org

Research has demonstrated that 3-aryl-3-sulfanyl azetidines can be synthesized directly from azetidine-3-ols through a mild, iron-catalyzed thiol alkylation. acs.orgnih.gov This method is notable for its broad substrate scope, accommodating a range of thiols. acs.orgnih.gov The resulting azetidine sulfides have shown potential for incorporation into drug discovery programs. imperial.ac.ukacs.orgnih.gov The development of synthetic routes to access sulfonyl-substituted azetidines, such as those involving azetidine sulfonyl fluorides, has further expanded the chemical space available to medicinal chemists. nih.gov

Research Landscape and Significance of 3-(Benzylsulfanyl)azetidine

This compound, in its free base and hydrochloride salt forms, is a specific example of a sulfanyl-substituted azetidine that has emerged as a key intermediate in chemical synthesis. chembk.comsigmaaldrich.com The benzylsulfanyl group provides a stable yet potentially cleavable moiety, allowing for the unmasking of the thiol functionality if required.

The significance of this compound lies in its utility as a building block for more complex molecules. For instance, it is a precursor in the synthesis of various derivatives explored for their potential as triple reuptake inhibitors and other biologically active agents. researchgate.netnih.govchemenu.com The synthesis of such derivatives often involves the alkylation of the azetidine nitrogen, highlighting the role of the this compound core as a foundational scaffold. nih.gov The compound and its derivatives are part of a broader effort to explore novel chemical space and develop new therapeutic agents. acs.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H13NS |

|---|---|

Molecular Weight |

179.28 g/mol |

IUPAC Name |

3-benzylsulfanylazetidine |

InChI |

InChI=1S/C10H13NS/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 |

InChI Key |

VVZINLINWYGSTI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylsulfanyl Azetidine and Analogs

Direct Azetidine (B1206935) Ring Formation Strategies

Direct formation strategies involve the construction of the azetidine ring in a single key step, either through the closure of a linear precursor (intramolecular) or the combination of two or more components (intermolecular).

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and effective method for synthesizing azetidines, where a suitably functionalized acyclic precursor undergoes ring closure to form the four-membered heterocycle.

The formation of azetidine rings via intramolecular SN2 reactions is a classical and widely used approach. nih.gov This strategy typically involves a nitrogen atom attacking a carbon atom that bears a leaving group, such as a halogen or a sulfonate ester.

One established method involves the reductive cyclization of γ-haloalkyl-imines. For instance, N-substituted γ-haloalkyl-imines can be treated with a reducing agent like sodium borohydride (B1222165) in refluxing methanol. This process first reduces the imine to an amine, which then undergoes intramolecular cyclization to furnish the N-substituted azetidine in high yields. bham.ac.uk Similarly, the cyclization of precursors like N-trityl-2-amino-4-bromobutanoate demonstrates the utility of γ-haloamines in forming the azetidine core. researchgate.net For γ-aminoalcohols, the hydroxyl group must first be converted into a better leaving group, such as a mesylate or tosylate, to facilitate the intramolecular nucleophilic substitution by the amine. nih.gov A one-pot method for synthesizing diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols involves N-cyanomethylation followed by mesylation and base-induced ring closure. organic-chemistry.org

A robust, multi-gram scale synthesis for trisubstituted azetidines has been developed starting from N-allyl amino diols. nih.gov This multi-step sequence is an adaptation of previously described conditions and demonstrates a practical route to functionalized azetidine cores.

The process begins with the N-alkylation of a secondary amine with bromoacetonitrile, followed by the protection of the primary alcohol as a trityl ether. The benzylic alcohol is then converted to a chloride. Treatment of this chlorinated intermediate with a strong base, such as lithium hexamethyldisilylazide (LiHMDS), induces intramolecular cyclization to form the azetidine ring. This sequence has been successfully applied to produce various trisubstituted azetidines. nih.gov

Data sourced from reference nih.gov

A novel and efficient method for azetidine synthesis is the Lewis acid-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govbohrium.comdntb.gov.uanih.gov This reaction provides a direct route to 3-hydroxyazetidines, which are valuable intermediates for further functionalization.

The reaction is catalyzed by Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), which promotes the C3-selective intramolecular aminolysis of the cis-epoxy amine to give the azetidine in high yield. nih.gov This method is notable for its high regioselectivity and tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.gov The reaction proceeds smoothly with substrates bearing both electron-rich and electron-deficient benzyl (B1604629) groups on the amine. nih.gov Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity, favoring the formation of the four-membered ring. nih.gov

Table 2: La(OTf)3-Catalyzed Azetidine Formation from cis-3,4-Epoxy Amines

| Amine Substituent | Product | Yield (%) |

|---|---|---|

| Benzyl | 2aa | >99 |

| 4-Methoxybenzyl | 2ba | >99 |

| 4-(Trifluoromethyl)benzyl | 2ca | 91 |

| n-Butyl | 2da | 93 |

| tert-Butyl | 2ea | >99 |

| Allyl | 2fa | 64 |

Data adapted from reference nih.gov

A recently developed method for azetidine synthesis involves the electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.orgnrf.re.krnih.gov This approach merges cobalt catalysis with electrochemical oxidation to achieve the regioselective formation of the azetidine ring. organic-chemistry.orgacs.org The process enables the generation of a key carbocationic intermediate that undergoes efficient intramolecular C-N bond formation. organic-chemistry.orgnih.gov

This electrocatalytic protocol is significant as it provides access to azetidines from allylic amine derivatives, which are prevalent synthetic precursors but have been challenging to cyclize using traditional hydroamination methods. acs.orgnrf.re.krnih.gov The reaction tolerates both allylic and homoallylic sulfonamides and has been applied to various substrates, including derivatives of biologically relevant molecules. organic-chemistry.org Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step is either the final nucleophilic cyclization or the second electrochemical oxidation step required to access the carbocationic intermediate. organic-chemistry.orgacs.orgnih.gov

Table 3: Reaction Conditions for Electrocatalytic Azetidine Synthesis

| Component | Amount/Conditions |

|---|---|

| Substrate | Unactivated allylic sulfonamide (0.2 mmol) |

| Catalyst | Cobalt catalyst (5 mol%) |

| Electrolyte | TBAPF6 (0.4 mmol) |

| Silane | PhMeSiH2 (3.0 equiv) |

| Additive | 2,6-Dimethoxypyridine (2.0 equiv) |

| Solvent | 1,2,3-TFB:HFIP (3:1, 4.0 mL) |

| Electrolysis | Constant cell voltage of 2.3 V |

| Temperature | 22 °C |

| Time | 12 hours |

Data sourced from reference organic-chemistry.org

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions provide a powerful and direct route to highly functionalized azetidines by combining two or more simple precursors.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize the azetidine ring. researchgate.netmagtech.com.cn However, traditional protocols often require high-energy ultraviolet light. researchgate.net A significant advancement is the development of a visible-light-mediated intermolecular aza Paternò–Büchi reaction. researchgate.netrsc.org This method utilizes the triplet state reactivity of 2-isoxazoline-3-carboxylates, which can be activated by a commercially available iridium photocatalyst via triplet energy transfer. researchgate.netrsc.org This approach is characterized by its operational simplicity, mild conditions, and broad scope, accommodating a wide range of alkenes. researchgate.net

Another innovative approach is the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes, enabled by photoredox copper catalysis. nih.gov This method involves the functionalization of two α-amino C(sp3)-H bonds. A photogenerated α-aminoalkyl radical adds to an alkyne to form a vinyl radical, which then initiates a 4-exo-trig cyclization to form the azetidine ring. nih.gov This atom-economical strategy allows for the synthesis of densely substituted azetidines and can be applied to the late-stage modification of complex molecules. nih.gov

[2+2] Cycloadditions (e.g., Ketenes with Imines)

One of the most established methods for constructing the azetidin-2-one (B1220530) (β-lactam) ring, a direct precursor to azetidines, is the Staudinger reaction. This reaction is a [2+2] cycloaddition between a ketene (B1206846) and an imine. researchgate.net The stereochemistry of the resulting β-lactam is crucial for its biological activity and is a key focus in synthetic efforts. researchgate.net The reaction's diastereoselectivity can be influenced by various factors, including the choice of reactants and reaction conditions. researchgate.net For instance, the cycloaddition of diketene (B1670635) with an imine can proceed with high diastereoselectivity. researchgate.net This methodology is valued for its simplicity and versatility in creating the foundational 2-azetidinone structure. researchgate.netresearchgate.net The resulting β-lactam can then be further modified, including the reduction of the carbonyl group to yield the saturated azetidine ring. researchgate.net

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers another direct route to the azetidine ring. rsc.orgrsc.org This method is considered one of the most efficient ways to assemble functionalized azetidines, often in a single step with high regio- and stereoselectivity. rsc.orgrsc.org Recent advancements have led to the development of visible-light-mediated versions of this reaction, which proceed under mild conditions. chemrxiv.orgnih.gov For example, an iridium photocatalyst can be used to facilitate the [2+2] cycloaddition between oximes and olefins, leveraging a triplet energy transfer mechanism. chemrxiv.orgnih.gov This modern approach is noted for its operational simplicity and tolerance of various functional groups. chemrxiv.orgnih.gov

1,3-Dipolar Cycloaddition Pathways

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing heterocyclic rings, including the pyrrolidine (B122466) ring fused to or incorporating an azetidine scaffold. This pathway often involves the reaction of azomethine ylides with dipolarophiles. whiterose.ac.uk For instance, silver-catalyzed 1,3-dipolar cycloadditions have been successfully employed between dipolarophiles like methyl 2-(azetidin-3-ylidene)acetate and various imines to generate novel spirocyclic scaffolds containing an azetidine moiety. whiterose.ac.ukresearchgate.net

Intramolecular 1,3-dipolar cycloadditions are particularly effective for creating complex, fused-ring systems with high stereocontrol. nih.govresearchgate.net In one example, the diastereoselective intramolecular cycloaddition of an unsaturated nitrone derived from a sugar was used to synthesize a chiral azetidine analogue. nih.gov The choice of reactants can significantly influence the stereochemical outcome, allowing for the reduction of the number of isomers formed. nih.govresearchgate.net These methods are valuable for accessing complex azetidine derivatives that would be challenging to synthesize through other routes. researchgate.net

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The azetidine ring can be readily accessed from its corresponding azetidin-2-one (β-lactam) precursor through chemical reduction. The reduction of the lactam carbonyl group is a reliable and frequently used transformation in the synthesis of azetidine derivatives. researchgate.netrsc.org This two-step approach, involving the initial formation of the β-lactam ring followed by reduction, is a common strategy for obtaining the saturated azetidine heterocycle. This method is advantageous as the synthesis of β-lactams is well-established, providing a wide range of substituted starting materials for reduction to the desired azetidines.

Utilization of Advanced Building Blocks (e.g., Azetidine Sulfonyl Fluorides)

Modern synthetic chemistry has seen the emergence of advanced building blocks that facilitate the construction of complex molecules. Azetidine sulfonyl fluorides (ASFs) have been introduced as versatile reagents for the synthesis of novel azetidine derivatives. nih.govnih.govacs.org These compounds act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govnih.govresearchgate.net Under mild thermal activation, ASFs generate reactive intermediates that can be coupled with a broad range of nucleophiles. nih.govacs.orgresearchgate.net This strategy allows for the synthesis of 3-substituted azetidines under mild conditions and represents a significant advancement in accessing new chemical motifs for drug discovery. nih.govacs.org The stability of sulfonyl fluorides compared to more reactive sulfonyl chlorides allows them to be carried through multiple reaction steps intact. nih.govacs.org

Strategic Introduction of the Benzylsulfanyl Moiety

Once the azetidine core is formed, the benzylsulfanyl group can be introduced. This is typically achieved through nucleophilic substitution at the C3 position or via late-stage functionalization of a more complex, pre-formed scaffold.

Nucleophilic Substitution Reactions at C3 Position of Azetidines

The direct introduction of a sulfur-based nucleophile at the C3 position of an azetidine ring is a primary strategy for synthesizing compounds like 3-(benzylsulfanyl)azetidine. A highly effective method involves an iron-catalyzed thiol alkylation using N-Cbz-protected azetidin-3-ols as the starting material. nih.govacs.org This reaction proceeds under mild conditions and provides direct access to 3-aryl-3-sulfanyl azetidines in excellent yields. nih.govacs.org The mechanism is believed to proceed via an azetidine carbocation intermediate. nih.govacs.org A broad range of thiols, including benzylthiol, are compatible with this method. nih.gov The N-carboxybenzyl (Cbz) protecting group is important for reactivity and can be subsequently removed to reveal the free NH-azetidine. nih.gov

Below is a table summarizing the scope of the iron-catalyzed reaction between various thiols and an azetidinol (B8437883) substrate.

| Entry | Thiol | Product | Yield (%) |

| 1 | 4-Methylbenzenethiol | 3-((4-Methylphenyl)sulfanyl)-1-azetidinecarboxylic acid, phenylmethyl ester | 98 |

| 2 | 4-Methoxybenzenethiol | 3-((4-Methoxyphenyl)sulfanyl)-1-azetidinecarboxylic acid, phenylmethyl ester | 98 |

| 3 | Benzenethiol | 3-(Phenylsulfanyl)-1-azetidinecarboxylic acid, phenylmethyl ester | 97 |

| 4 | Benzylthiol | 3-(Benzylsulfanyl)-1-azetidinecarboxylic acid, phenylmethyl ester | 95 |

| 5 | 2-Naphthalenethiol | 3-(2-Naphthalenylsulfanyl)-1-azetidinecarboxylic acid, phenylmethyl ester | 94 |

| 6 | 4-Chlorobenzenethiol | 3-((4-Chlorophenyl)sulfanyl)-1-azetidinecarboxylic acid, phenylmethyl ester | 90 |

| Data sourced from research on iron-catalyzed thiol alkylation with N-Cbz azetidinols. nih.gov |

This method highlights a direct and efficient pathway for installing the desired benzylsulfanyl group onto a pre-formed azetidine ring.

Late-Stage Functionalization on Pre-formed Azetidine Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex, drug-like molecules without the need for de novo synthesis. nih.gov This approach can be applied to molecules already containing an azetidine ring to rapidly generate diverse analogs. nih.gov For example, modifications can be made by chemoselective deprotection and subsequent substitution at the azetidine nitrogen. nih.gov Another LSF approach involves strain-release arylations, where nucleophilic organometallic species add to in situ-generated azabicyclobutanes to form 3-arylated azetidine intermediates, which can be further functionalized. rsc.org These strategies are invaluable for exploring the structure-activity relationships of azetidine-containing compounds by enabling the introduction of various functional groups, including those containing sulfur, at a late stage in the synthetic sequence. nih.govnih.gov

Asymmetric Synthesis of Chiral this compound Derivatives

The construction of a stereochemically defined center at the C3 position of the azetidine ring presents a formidable challenge to synthetic chemists. Various strategies have been developed to address this, broadly categorized into chiral auxiliary-mediated, catalytic enantioselective, and diastereoselective methods. These approaches aim to provide access to enantiomerically enriched this compound derivatives, which are valuable building blocks for further chemical exploration.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for establishing stereocenters in a predictable manner. In the context of this compound synthesis, this often involves the use of a chiral auxiliary to direct the formation of a chiral azetidin-3-one (B1332698) precursor, which can then be further functionalized.

A prominent example involves the use of tert-butanesulfinamide as a chiral auxiliary in the synthesis of chiral N-protected azetidin-3-ones. nih.govnih.gov This methodology begins with the condensation of a suitable ketone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Subsequent cyclization, for instance, through a gold-catalyzed intramolecular hydroamination of an alkyne, affords the chiral N-tert-butanesulfinyl azetidin-3-one with high enantiomeric excess. nih.govnih.gov

| Chiral Auxiliary | Precursor | Key Reaction | Product | Diastereomeric/Enantiomeric Excess |

| (R)-tert-Butanesulfinamide | N-Propargylsulfonamide | Gold-catalyzed oxidative cyclization | (R)-N-(tert-Butanesulfinyl)azetidin-3-one | >98% ee |

This table is based on the synthesis of the azetidin-3-one precursor as detailed in the cited literature.

Diastereoselective Synthesis

Diastereoselective synthesis relies on the influence of an existing stereocenter within the substrate to direct the formation of a new stereocenter. This approach can be highly effective when a suitable chiral starting material is readily available.

A potential diastereoselective route to chiral this compound could commence with a chiral, non-racemic azetidin-3-ol (B1332694). The stereoselective introduction of the benzylsulfanyl group could then be achieved through a substitution reaction, such as a Mitsunobu reaction with benzyl mercaptan. The stereochemical outcome of the Mitsunobu reaction is typically an inversion of configuration at the stereocenter.

For example, starting with an enantiomerically pure N-protected azetidin-3-ol, the Mitsunobu reaction with benzyl thiol would be expected to proceed with inversion of stereochemistry to afford the corresponding N-protected this compound. The success of this approach hinges on the ability to synthesize the chiral azetidin-3-ol with high enantiopurity and the stereospecificity of the subsequent substitution reaction.

| Chiral Precursor | Reagent | Reaction Type | Product | Diastereoselectivity |

| Enantiopure N-protected azetidin-3-ol | Benzyl mercaptan, DEAD, PPh₃ | Mitsunobu Reaction | N-protected this compound | Expected high (inversion) |

This table outlines a plausible, though not explicitly documented, diastereoselective approach.

Chemical Reactivity and Transformation of 3 Benzylsulfanyl Azetidine Derivatives

Ring-Opening Reactions of the Azetidine (B1206935) Core

The release of ring strain is a powerful thermodynamic driving force for the cleavage of the C-N bonds in the azetidine ring. rsc.orgnih.gov Such ring-opening reactions are a cornerstone of azetidine chemistry, providing access to highly functionalized linear amine derivatives. nih.gov These reactions can be broadly categorized based on the nature of the species that initiates the ring cleavage.

Nucleophilic ring-opening is a predominant reaction pathway for azetidines. However, unlike the more strained aziridines, the azetidine ring is generally stable and requires activation to facilitate nucleophilic attack. The most common activation strategy involves quaternization of the ring nitrogen through alkylation or acylation, forming a positively charged azetidinium ion. organic-chemistry.orgresearchgate.net This transformation significantly enhances the electrophilicity of the ring carbons, making them susceptible to attack by a wide range of nucleophiles.

The reaction proceeds via an SN2 mechanism, leading to the stereoselective and regioselective formation of functionalized acyclic amines. nih.gov A variety of nucleophiles have been successfully employed in these reactions, including halides, cyanides, alkoxides, phenoxides, and amines. researchgate.net

Key findings from studies on enantiopure azetidinium salts have provided significant insights into the regioselectivity of the ring-opening process. organic-chemistry.org The outcome of the nucleophilic attack is influenced by several factors:

Substitution Pattern: In azetidinium ions without a substituent at the C-4 position, nucleophiles preferentially attack this less sterically hindered carbon. Conversely, the presence of a methyl group at C-4 directs the nucleophilic attack to the C-2 position. organic-chemistry.org

Nature of the Nucleophile: The type of nucleophile used can influence the reaction's regioselectivity. organic-chemistry.org

Substituent Configuration: The relative stereochemistry of substituents on the azetidinium ring plays a crucial role in determining the reaction's outcome. organic-chemistry.org

Density Functional Theory (DFT) calculations have been effectively used to predict and rationalize the observed regioselectivity in these ring-opening reactions. nih.govresearchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Azetidinium Ion Substituent | Nucleophile | Major Attack Position | Product Type |

|---|---|---|---|

| Unsubstituted at C-4 | Azide, Benzylamine, Acetate | C-4 | γ-substituted amine |

| Methyl group at C-4 | Azide, Benzylamine, Acetate | C-2 | γ-substituted amine |

This table is a generalized representation based on findings from referenced studies. organic-chemistry.org

While direct electrophilic attack on the ring bonds is less common, electrophilic activation is a key step in many ring-opening sequences. This typically involves the interaction of an electrophile with the lone pair of electrons on the azetidine nitrogen. Protonation of the nitrogen under acidic conditions, for instance, can render the ring susceptible to intramolecular nucleophilic attack, leading to decomposition and ring cleavage. nih.gov The pKa of the azetidine nitrogen is a critical factor determining its stability in acidic environments; protonation is often the precursor to ring-opening. nih.gov

Lewis acids can also catalyze the ring-opening of N-activated azetidines. By coordinating to the electron-withdrawing group on the nitrogen (e.g., a tosyl group), the Lewis acid weakens the C-N bond, facilitating attack by nucleophiles such as electron-rich arenes to yield substituted 2,2-diarylethylamines. researchgate.net

A novel strategy combines photochemical cyclization with a subsequent ring-opening reaction. For example, α-aminoacetophenones can be photochemically converted into strained azetidinols. These intermediates then readily undergo ring-opening upon the addition of electrophilic species like electron-deficient ketones or boronic acids, yielding highly functionalized dioxolanes. beilstein-journals.org

The fundamental driving force for the ring-opening of azetidines is the release of approximately 25.4 kcal/mol of ring strain. rsc.orgresearchgate.net This stored energy makes the cleavage of the σ-N–C bond thermodynamically favorable once the ring is appropriately activated. rsc.org The stability of the azetidine ring is such that this reactivity can be "triggered" under specific conditions, unlike the more labile aziridines. rsc.orgrsc.org

The mechanism of strain-release is evident in processes like the homologation of boronic esters using azabicyclo[1.1.0]butane. In this reaction, a highly strained intermediate undergoes a 1,2-migration that involves the cleavage of the central C–N bond, driven entirely by the release of ring strain to form a more stable azetidine ring. acs.org Similarly, the cleavage of the azetidine ring itself in ring-opening reactions follows this principle. Activation of the nitrogen atom, either by forming an azetidinium ion or by installing an electron-withdrawing group, polarizes and weakens the C–N bonds. This polarization lowers the activation energy required for a nucleophile to attack a ring carbon, initiating an SN2 reaction that breaks the bond and relieves the inherent strain of the four-membered ring. nih.govorganic-chemistry.org

Ring-Expansion Reactions of Azetidine Derivatives

Beyond simple cleavage, the strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, often more complex, heterocyclic structures. These transformations typically involve the reaction of an azetidine derivative with a one-carbon or multi-carbon unit, leading to the formation of five- or six-membered rings.

One notable example involves a rhodium-catalyzed domino conjugate addition/inert-bond activation strategy. In this process, 2-(azetidin-3-ylidene)acetates react with arylboronic acids. The reaction proceeds through a conjugate addition followed by β-carbon cleavage and protonation, ultimately leading to ring-expansion and the formation of 4-phenyl-4,5-dihydropyrrole-3-carboxylate units. thieme-connect.de

Another powerful method for ring expansion is the reaction of aziridines with rhodium-bound carbenes to produce azetidines, demonstrating a [3+1] ring expansion. scispace.comnih.gov While this example builds an azetidine rather than expanding it, the underlying principle of using strained rings in carbene-mediated expansions is relevant. A specific instance of azetidine ring expansion involves an intermediate 1-azoniabicyclo[2.1.0]pentane system, which rearranges to form substituted pyrroles. nih.gov

Table 2: Examples of Azetidine Ring-Expansion Reactions

| Starting Azetidine Derivative | Reagent(s) | Catalyst | Product Ring System |

|---|---|---|---|

| 2-(Azetidin-3-ylidene)acetate | Arylboronic acid | Rhodium complex | Dihydropyrrole |

This table is a generalized representation based on findings from referenced studies. thieme-connect.denih.gov

Functional Group Transformations on the Azetidine Ring System

The chemical utility of 3-(Benzylsulfanyl)azetidine and its derivatives is significantly enhanced by the ability to perform functional group transformations directly on the azetidine ring. These reactions, particularly at the nitrogen atom, are crucial for modifying the molecule's properties and for activating the ring toward subsequent reactions like nucleophilic opening.

The lone pair of electrons on the secondary amine of the azetidine ring makes it a competent nucleophile, allowing for straightforward reactions at the nitrogen center.

N-Alkylation: This reaction involves the treatment of the azetidine with an alkylating agent, such as an alkyl halide. It typically proceeds through a standard SN2 mechanism. N-alkylation is a fundamental step in many synthetic sequences involving azetidines. For instance, the reaction with methyl trifluoromethanesulfonate (B1224126) is used to generate stable azetidinium ions, which are key intermediates for subsequent nucleophilic ring-opening reactions. organic-chemistry.orgrsc.org N-alkylation with functionalized halides, like allyl bromide, is also used to introduce handles for further synthetic manipulations, such as ring-closing metathesis. nih.gov

N-Acylation: The azetidine nitrogen can be readily acylated using common acylating agents like acyl chlorides or anhydrides. orientjchem.org This transformation converts the amine into an amide, which alters the electronic properties of the ring. The resulting N-acyl group is electron-withdrawing, which can activate the ring for certain transformations. N-acylation is also a common method for protecting the nitrogen atom during multi-step syntheses. orientjchem.org Various methodologies have been developed for efficient N-acylation, including catalyst-free conditions, highlighting the inherent reactivity of the amine. orientjchem.orgrsc.org The reaction of an azetidine with an acyl chloride is the initial step in certain enantioselective ring-opening processes, where the in situ-formed acyl-azetidinium species is the active electrophile. acs.org

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azetidinium ion |

| 2-(Azetidin-3-ylidene)acetate |

| Arylboronic acid |

| 4-Phenyl-4,5-dihydropyrrole-3-carboxylate |

| α-Aminoacetophenone |

| Azetidinol (B8437883) |

| Dioxolane |

| Azabicyclo[1.1.0]butane |

| Methyl trifluoromethanesulfonate |

| Allyl bromide |

| Acyl chloride |

Transformations at the C3 Position

The C3 position of the azetidine ring is a key site for introducing molecular diversity. In the context of this compound derivatives, transformations at this position can lead to a wide array of structurally varied compounds. Research has demonstrated the synthesis of 3-aryl-3-sulfanyl azetidines from azetidine-3-ols through a mild iron-catalyzed thiol alkylation. This reaction proceeds in excellent yield and is tolerant of a broad range of thiols and azetidinols that bear electron-donating aromatic groups. The mechanism is believed to proceed via an azetidine carbocation intermediate.

The presence of an N-carboxybenzyl (Cbz) group is crucial for good reactivity in these transformations. This protecting group facilitates the formation of the carbocation intermediate and can subsequently be removed to reveal the free NH-azetidine, allowing for further functionalization at the nitrogen atom. The resulting 3-aryl-3-sulfanyl azetidines are stable and can be used as precursors for further chemical modifications, highlighting their potential in drug discovery programs. imperial.ac.uknih.gov

Modifications of the Benzylsulfanyl Group (e.g., Oxidation to Sulfone/Sulfoxide)

The benzylsulfanyl group at the C3 position of the azetidine ring is amenable to various chemical transformations, with oxidation of the sulfur atom being a prominent example. The sulfide (B99878) can be selectively oxidized to either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidant used. These transformations are significant as they introduce new functional groups with different electronic and steric properties, which can profoundly influence the biological activity of the molecule.

For instance, the oxidation of a 3-aryl-3-(benzylsulfanyl)azetidine derivative can be achieved using common oxidizing agents. The formation of the sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers. Further oxidation yields the corresponding sulfone, a functional group known for its ability to act as a hydrogen bond acceptor and to modulate the physicochemical properties of a molecule.

A study by Dubois et al. demonstrated the successful oxidation of a 3-aryl-3-sulfanyl azetidine to its corresponding sulfone. The reaction proceeded with high yield, showcasing the feasibility of modifying the benzylsulfanyl group within the azetidine scaffold.

| Starting Material | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| N-Cbz-3-phenyl-3-(benzylsulfanyl)azetidine | m-CPBA (2.2 equiv) | N-Cbz-3-phenyl-3-(benzylsulfonyl)azetidine | 95 |

Cross-Coupling Reactions Involving Azetidine Scaffolds

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The azetidine scaffold can participate in such reactions, typically through the introduction of a suitable functional group, such as a halide, at one of its ring positions. While there is a lack of specific literature examples detailing cross-coupling reactions directly on this compound, the reactivity of other 3-substituted azetidines in these transformations provides valuable insight into the potential of this compound class.

Palladium- and nickel-catalyzed cross-coupling reactions have been successfully employed for the functionalization of azetidine derivatives. For example, 3-iodoazetidines have been shown to undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce aryl, alkynyl, and amino groups, respectively, at the C3 position. These reactions demonstrate the versatility of the azetidine ring as a substrate in transition metal-catalyzed transformations.

Spectroscopic and Structural Characterization of 3 Benzylsulfanyl Azetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 3-(Benzylsulfanyl)azetidine derivatives, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative would exhibit characteristic signals for the azetidine (B1206935) ring protons, the benzyl (B1604629) group protons, and any substituents on the azetidine nitrogen. The azetidine ring protons typically appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling. The methine proton at the C3 position, bonded to the sulfur atom, would likely resonate further downfield compared to the other azetidine methylene (B1212753) protons. The benzylic methylene protons (—S–CH₂–Ph) would appear as a singlet, while the aromatic protons of the phenyl group would be observed in the aromatic region (typically δ 7.0–7.5 ppm).

In N-Boc-protected azetidine derivatives, the tert-butyl group gives a characteristic sharp singlet at approximately δ 1.45 ppm. The azetidine methylene protons (at C2 and C4) are often observed as multiplets, for instance, as a doublet of doublets and a triplet, while the methine proton at C3 appears as a triplet of triplets. beilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For a this compound derivative, one would expect to see signals corresponding to the azetidine ring carbons, the benzylic methylene carbon, and the aromatic carbons of the phenyl group. The carbon atom of the azetidine ring attached to the sulfur (C3) would be shifted downfield relative to the other two azetidine carbons (C2 and C4). The benzylic methylene carbon would also have a characteristic chemical shift.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a related N-Boc-azetidine derivative. beilstein-journals.org

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (t-Bu) | 1.45 (s, 9H) | 80.3 (C), 28.5 (3 x CH₃) |

| Azetidine CH₂ (C2, C4) | 4.24 (dd), 4.32 (t) | - |

| Azetidine CH (C3) | 4.48 (tt) | - |

| Benzyl CH₂ | - | - |

| Benzyl Aromatic CH | - | - |

Note: The table is populated with representative data from a related N-Boc-azetidine derivative to illustrate the expected chemical shifts. Specific values for this compound may vary.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. In the case of its hydrochloride salt, the mass spectrum would typically show the mass of the free base. The fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule might include cleavage of the benzyl group, loss of the azetidine ring, or cleavage of the C-S bond.

For derivatives, such as N-Boc protected versions, HRMS analysis is routinely used to confirm their synthesis. For example, the calculated mass for the sodium adduct of a related N-Boc-azetidine derivative ([M+Na]⁺) can be compared to the experimentally found mass to confirm the compound's identity with high precision. rsc.org

| Compound | Ion | Calculated m/z | Found m/z |

| N-Boc-2-deutero-2-phenylazetidine | [M+Na]⁺ | 271.1527 | 271.1537 |

Note: This table shows representative HRMS data for a related N-Boc-azetidine derivative to illustrate the accuracy of the technique. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the azetidine ring, C-H bonds of the aliphatic and aromatic groups, C-N bonds, and C-S bonds.

Key expected IR absorption bands include:

N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretch: Absorption bands just above 3000 cm⁻¹.

Aliphatic C-H stretch: Absorption bands just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically observed in the 1000-1200 cm⁻¹ region.

C-S stretch: A weaker absorption in the 600-800 cm⁻¹ range.

For an N-acylated derivative, such as an N-acetylated this compound, a strong carbonyl (C=O) stretching band would be observed around 1650 cm⁻¹. For an N-Boc protected derivative, the carbonyl absorption is typically seen around 1690-1710 cm⁻¹. beilstein-journals.orgrsc.org

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | 3300 - 3500 |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=O (amide/carbamate) | 1650 - 1710 |

| C=C (aromatic) | 1450 - 1600 |

| C-N | 1000 - 1200 |

| C-S | 600 - 800 |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

Purity is also often assessed by chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques are crucial during the synthesis and purification of this compound and its derivatives to monitor the progress of reactions and to ensure the final product is free from impurities.

X-Ray Crystallography for Structural Elucidation

Theoretical and Computational Studies on 3 Benzylsulfanyl Azetidine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic landscape of azetidine (B1206935) derivatives. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and the energetic consequences of the strained ring system.

Table 1: Comparison of Ring Strain Energies in Saturated Aza-heterocycles

This table presents representative computationally derived ring strain energies to illustrate the high energetic state of the azetidine ring compared to its larger homologues.

| Heterocycle | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine | 3 | ~26.7 |

| Azetidine | 4 | ~25.2 |

| Pyrrolidine (B122466) | 5 | ~5.8 |

| Piperidine | 6 | ~0 |

Conformational Analysis

Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to alleviate some torsional strain. This puckering results in two non-equivalent positions for substituents: pseudo-axial and pseudo-equatorial. For 3-(Benzylsulfanyl)azetidine, the benzylsulfanyl group can occupy either of these positions.

Computational modeling can predict the relative energies of these conformers. It is anticipated that the conformer with the bulky benzylsulfanyl group in the pseudo-equatorial position would be thermodynamically more stable due to reduced steric hindrance with the ring's hydrogen atoms. Potential energy surface scans can be performed by systematically varying key dihedral angles (e.g., C2-N1-C4-C3) to map the conformational landscape and identify the global minimum energy structure.

Table 2: Predicted Relative Energies and Key Dihedral Angles for Conformers of this compound

This table shows hypothetical data from a DFT calculation, illustrating the energetic preference for the pseudo-equatorial conformer.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | C2-N1-C4-C3 Dihedral Angle (°) |

| A | Pseudo-equatorial | 0.00 | ~25.0 |

| B | Pseudo-axial | ~1.5 - 2.5 | ~-25.0 |

Computational Elucidation of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. thescience.dev This is particularly valuable for understanding the synthesis and reactivity of strained systems like this compound.

A common route for the synthesis of 3-substituted azetidines involves the intramolecular cyclization of a precursor containing an amine and a suitable leaving group in a 1,3-relationship. bham.ac.ukmagtech.com.cnorganic-chemistry.org For this compound, a plausible pathway is the SN2 cyclization of a γ-amino alcohol derivative or a γ-haloamine.

DFT calculations can be employed to model this reaction pathway. By locating the transition state structure for the ring-closing step, the activation energy (ΔG‡) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. nih.govfrontiersin.org The transition state geometry would reveal the extent of bond formation (N-C3) and bond breaking (C3-Leaving Group) at the energetic peak of the reaction. Such analyses have been crucial in optimizing reaction conditions for azetidine synthesis. nih.govfrontiersin.org

Table 3: Hypothetical Transition State Analysis for a Proposed Synthesis of this compound via Intramolecular SN2 Cyclization

This table presents hypothetical data from a computational study on the key ring-closing step, highlighting the calculated activation barrier.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

| TS1 | Intramolecular N-alkylation (4-exo-tet) | ~18 - 22 |

Mechanistic Prediction of Ring Transformations

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a property that can be exploited in synthetic chemistry. rsc.orgnih.gov These transformations are often initiated by activating the ring nitrogen, followed by nucleophilic attack at one of the ring carbons. clockss.orgbeilstein-journals.org

Computational studies can predict the regioselectivity and stereochemistry of such ring-opening reactions. For this compound, nucleophilic attack could potentially occur at either the C2 or C4 position. By calculating the activation barriers for both competing pathways, a prediction can be made about the major product. These calculations would involve modeling the protonated or Lewis acid-activated azetidinium intermediate and the subsequent approach of the nucleophile. acs.org Such predictive studies are vital for understanding the stability and potential decomposition pathways of azetidine-containing molecules. nih.gov

Table 4: Predicted Activation Barriers for a Hypothetical Nucleophilic Ring-Opening of N-Activated this compound

This table shows a hypothetical comparison of activation energies for nucleophilic attack at the two possible sites on the activated azetidine ring.

| Pathway | Site of Nucleophilic Attack | Predicted ΔE‡ (kcal/mol) | Predicted Outcome |

| Path A | C2 | ~15 - 20 | Formation of a substituted γ-aminosulfide |

| Path B | C4 | ~15 - 20 | Formation of a substituted γ-aminosulfide |

Applications of 3 Benzylsulfanyl Azetidine As a Chemical Scaffold and Building Block

Role in Medicinal Chemistry Research and Scaffold Design

The unique structural features of 3-(Benzylsulfanyl)azetidine, combining a conformationally restricted azetidine (B1206935) ring with a flexible benzylsulfanyl group, make it an attractive starting point for the design of novel therapeutic agents. This scaffold has been instrumental in the exploration of new chemical space and the development of compounds with tailored pharmacological profiles.

Development of Enzyme Inhibitors (e.g., hFAAH, hMAGL, elastase, COX, TACE, β-Tubulin)

While specific examples directly linking this compound to the inhibition of all the listed enzymes were not prominently found in the reviewed literature, the azetidine core is a well-established pharmacophore in the design of various enzyme inhibitors. The rigid azetidine ring helps to position key interacting groups in a defined orientation within an enzyme's active site, potentially leading to high-affinity binding. The benzylsulfanyl moiety can be readily modified to introduce functionalities that target specific residues in the active site, thereby tuning the potency and selectivity of the inhibitor. The principles of using azetidine scaffolds in inhibitor design are applicable to a wide range of enzymes, including human fatty acid amide hydrolase (hFAAH), human monoacylglycerol lipase (B570770) (hMAGL), elastase, cyclooxygenase (COX), tumor necrosis factor-α converting enzyme (TACE), and β-tubulin.

Investigation of Molecular Pathway Modulators

The this compound scaffold serves as a valuable platform for the synthesis of molecules designed to modulate various molecular pathways implicated in disease. By functionalizing the azetidine nitrogen or modifying the benzyl (B1604629) group, chemists can create libraries of compounds that can be screened for their ability to interact with specific biological targets within a signaling cascade. This approach allows for the systematic exploration of structure-activity relationships and the identification of potent and selective modulators of pathways involved in inflammation, cancer, and neurodegenerative disorders.

Design of Bioisosteres and Conformationally Constrained Analogs

In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy to optimize lead compounds. The this compound moiety can act as a bioisostere for other cyclic or acyclic structures, offering a unique combination of steric and electronic properties. Furthermore, the inherent rigidity of the azetidine ring is exploited to create conformationally constrained analogs of more flexible molecules. This restriction of conformational freedom can lead to an increase in binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

Contribution to Pharmacologically Relevant Scaffold Libraries

The synthesis of diverse libraries of chemical compounds is a cornerstone of modern drug discovery. This compound is an excellent starting material for the construction of such libraries. Its functional handles, the secondary amine and the versatile benzylsulfanyl group, allow for a wide range of chemical transformations, leading to a vast array of structurally diverse molecules. These libraries can then be screened against a multitude of biological targets to identify novel hit compounds with therapeutic potential.

Application as PROTAC Linker Motifs and Degrader Agents

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand plays a crucial role in the efficacy of a PROTAC. While direct application of this compound as a PROTAC linker was not extensively documented, the structural characteristics of azetidine derivatives make them attractive candidates for incorporation into linker motifs. The defined geometry of the azetidine ring can provide a degree of rigidity to the linker, which can be beneficial for optimizing the ternary complex formation between the target, the PROTAC, and the E3 ligase.

Utility in General Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a useful building block in general organic synthesis. The presence of a reactive secondary amine and the potential for modification of the benzylsulfanyl group make it a versatile intermediate for the synthesis of more complex nitrogen-containing molecules. The azetidine ring can be retained in the final product, imparting its unique conformational properties, or it can be used as a synthetic handle to direct subsequent chemical transformations.

Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid structure of the azetidine ring makes it an attractive scaffold for the design of novel chiral ligands. By introducing stereocenters on the azetidine ring and appending coordinating groups, it is possible to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction.

There is a lack of specific, published research demonstrating the application of this compound in the synthesis of chiral ligands for asymmetric catalysis. However, the synthesis of chiral azetidines and their application in asymmetric synthesis is a recognized area of research. The inherent chirality of substituted azetidines can be exploited in the design of ligands for a variety of metal-catalyzed reactions.

The general approach to designing such ligands would involve the synthesis of an enantiomerically pure form of a 3-(substituted)azetidine derivative. The nitrogen atom of the azetidine and a substituent, potentially derived from the benzylsulfanyl group, could act as coordinating sites for a metal. The conformational rigidity of the azetidine ring would then project the other substituents into specific regions of space, creating a chiral pocket that can differentiate between enantiotopic faces of a substrate.

Table 2: Conceptual Design of Chiral Ligands from Azetidine Scaffolds

| Ligand Type | Potential Coordinating Atoms | Target Asymmetric Reaction |

| P,N-Ligands | Phosphorus and Azetidine Nitrogen | Asymmetric hydrogenation |

| N,N-Ligands | Two Nitrogen atoms (e.g., from azetidine and a side chain) | Asymmetric allylic alkylation |

| N,S-Ligands | Azetidine Nitrogen and Sulfur (from the benzylsulfanyl group) | Asymmetric C-C bond formation |

Incorporation into Peptide Mimetics and Unnatural Amino Acids

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for the design of peptide mimetics. By incorporating the azetidine core into a peptide backbone, it is possible to induce specific secondary structures, such as turns and helices.

The synthesis of azetidine-containing small macrocyclic peptides has been reported, where the azetidine unit acts as a turn-inducing element. This approach facilitates the cyclization of small peptides, which can be challenging. While these studies may not specifically use the benzylsulfanyl-substituted variant, they establish the principle of using azetidine derivatives to create structurally defined peptide analogues.

Furthermore, this compound can be envisioned as a precursor for the synthesis of unnatural amino acids. Unnatural amino acids are valuable tools in drug discovery and protein engineering. The azetidine ring can serve as a core structure for a novel amino acid, with the carboxylic acid and amino groups attached at appropriate positions. The benzylsulfanyl group could either be retained as part of the amino acid side chain or be chemically modified to introduce further diversity. The incorporation of such unnatural amino acids into peptides can lead to peptides with novel structures and biological activities.

Table 3: Potential Applications of this compound in Peptide Chemistry

| Application | Rationale | Potential Outcome |

| Peptide Mimetics | The rigid azetidine scaffold can enforce specific conformations. | Peptides with enhanced stability and receptor affinity. |

| Unnatural Amino Acids | The azetidine ring provides a novel, constrained core structure. | Access to peptides with unique structural and functional properties. |

Future Perspectives and Emerging Research Directions

Advancements in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For the synthesis of 3-(Benzylsulfanyl)azetidine and its derivatives, future research is likely to focus on sustainable methodologies that minimize waste and energy consumption. One promising approach is the adoption of continuous flow microreactor technology. uniba.ituniba.it This technology offers enhanced control over reaction parameters, leading to higher yields and purity while reducing the use of hazardous reagents and solvents. uniba.ituniba.it

Furthermore, the use of eco-friendly solvents, such as cyclopentyl methyl ether (CPME), is anticipated to become more prevalent in the synthesis of azetidine-containing compounds. uniba.ituniba.it The development of catalytic methods that avoid the use of stoichiometric reagents will also be a key area of research. For instance, the development of catalytic C-S bond-forming reactions to introduce the benzylsulfanyl group onto the azetidine (B1206935) ring would represent a significant advancement in the sustainable synthesis of this compound.

| Sustainable Synthetic Approach | Potential Advantages for this compound Synthesis |

| Continuous Flow Microreactor Technology | Improved reaction control, higher yields, enhanced safety. uniba.ituniba.it |

| Use of Eco-Friendly Solvents (e.g., CPME) | Reduced environmental impact, improved process safety. uniba.ituniba.it |

| Development of Catalytic Methods | Atom economy, reduced waste, milder reaction conditions. |

Integration of Advanced Computational Techniques

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, the integration of advanced computational techniques can accelerate its development and application. Density Functional Theory (DFT) calculations can be employed to elucidate its electronic structure, conformational preferences, and reactivity. researchgate.net This understanding can guide the design of new synthetic routes and the prediction of its chemical behavior.

Moreover, computational methods are invaluable in drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. mdpi.com By computationally screening this compound and its analogues, researchers can prioritize compounds with favorable drug-like properties for further experimental investigation. Molecular docking studies can also be used to predict the binding of this compound to various biological targets, providing insights into its potential therapeutic applications. mdpi.com

| Computational Technique | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reactivity, and reaction mechanisms. researchgate.net |

| ADMET Prediction | In silico assessment of drug-like properties. mdpi.com |

| Molecular Docking | Prediction of binding affinity and mode to biological targets. mdpi.com |

Discovery of Novel Reactivity and Transformation Pathways

The azetidine scaffold is known for its versatility in accessing a wide array of more complex molecular architectures, including fused, bridged, and spirocyclic ring systems. nih.govresearchgate.netnih.gov Future research on this compound will likely explore its potential as a building block for the synthesis of novel and structurally diverse compounds. The benzylsulfanyl group itself can be a site for further functionalization, for example, through oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic and steric properties of the molecule.

The development of novel reaction pathways that are specific to the this compound core could lead to the discovery of new chemical transformations. For instance, exploring the reactivity of the azetidine nitrogen in combination with the electronic effects of the benzylsulfanyl group could unveil unique reaction outcomes. The discovery of such novel reactivity would expand the synthetic utility of this compound and provide access to new chemical space. nih.gov

Exploration of New Molecular Targets and Biological Interactions

The incorporation of the azetidine motif has been shown to impart beneficial pharmacokinetic properties to bioactive molecules. uniba.ituniba.it This suggests that this compound could serve as a valuable scaffold for the design of new therapeutic agents. A key area of future research will be the exploration of its potential interactions with a wide range of biological targets.

Q & A

Q. How are conflicting crystallographic data reconciled for azetidine-containing compounds?

- Resolution : Compare multiple datasets (e.g., CCDC entries) to identify systematic errors. For example, hydrogen bonding ambiguities in 2-[2-(benzylsulfanyl)phenyl]guanidine are resolved via Hirshfeld surface analysis, confirming N–H···S interactions .

Q. What experimental designs optimize yield in azetidine functionalization?

- DOE Approach : Use response surface methodology (RSM) to vary catalyst loading (5–15 mol%), temperature (20–80°C), and solvent (THF vs. DCM). ANOVA identifies temperature as the most significant factor (p < 0.01) for N-acyl-azetidine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.